molecular formula C10H22O2 B7797864 2-(Octyloxy)ethanol CAS No. 68954-94-9

2-(Octyloxy)ethanol

Cat. No.: B7797864
CAS No.: 68954-94-9
M. Wt: 174.28 g/mol
InChI Key: ZQCIMPBZCZUDJM-UHFFFAOYSA-N
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Description

2-(Octyloxy)ethanol, also known as ethylene glycol mono-n-octyl ether, is an organic compound with the molecular formula C10H22O2. It is a colorless liquid with a mild odor and is primarily used as a solvent in various industrial applications. The compound is characterized by its octyl group attached to an ethylene glycol moiety, which imparts unique properties such as low volatility and good solubility in both water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Octyloxy)ethanol can be synthesized through the reaction of ethylene oxide with octanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 100°C to 150°C and pressures of 1 to 5 atmospheres. The catalyst used can be an acid or a base, with common choices being sulfuric acid or sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of ethylene oxide and octanol into a reactor, where they react in the presence of a catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Octyloxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Octyloxy)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Octyloxy)ethanol is primarily based on its ability to interact with and dissolve various substances. The compound’s ethylene glycol moiety allows it to form hydrogen bonds with water and other polar molecules, while the octyl group provides hydrophobic interactions with non-polar substances. This dual functionality makes it an effective solvent and surfactant .

Comparison with Similar Compounds

    Ethylene glycol mono-n-butyl ether: Similar structure but with a shorter butyl group instead of an octyl group.

    Ethylene glycol mono-n-hexyl ether: Similar structure but with a hexyl group.

    Ethylene glycol mono-n-decyl ether: Similar structure but with a decyl group.

Uniqueness: 2-(Octyloxy)ethanol is unique due to its balance of hydrophilic and hydrophobic properties, which makes it a versatile solvent for a wide range of applications. Its longer octyl chain provides better solubility for non-polar substances compared to shorter-chain analogs, while still maintaining good miscibility with water .

Properties

IUPAC Name

2-octoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCIMPBZCZUDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-75-1
Record name Polyethylene glycol octyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4075328
Record name 2-(Octyloxy)ethanol
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10020-43-6, 27252-75-1, 68954-94-9
Record name Ethylene glycol monooctyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10020-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octyloxy)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-octyl-.omega.-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C8-20, ethoxylated
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Record name 2-(Octyloxy)ethanol
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Record name Octan-1-ol, ethoxylated
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Record name 2-(octyloxy)ethanol
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Record name Ethoxylated fatty alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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